(4-(2-Chloropyrimidin-4-yl)thiophen-2-yl)boronic acid
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Overview
Description
(4-(2-Chloropyrimidin-4-yl)thiophen-2-yl)boronic acid is a boronic acid derivative with the molecular formula C8H6BClN2O2S and a molecular weight of 240.47 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a boronic acid group and a chloropyrimidine moiety. It is primarily used in research settings and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Chloropyrimidin-4-yl)thiophen-2-yl)boronic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.
Introduction of the Chloropyrimidine Moiety: The chloropyrimidine group is introduced through nucleophilic substitution reactions involving chloropyrimidine derivatives.
Boronic Acid Functionalization:
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(4-(2-Chloropyrimidin-4-yl)thiophen-2-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the chloropyrimidine moiety to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloropyrimidine site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include boronic esters, reduced pyrimidine derivatives, and substituted thiophene compounds .
Scientific Research Applications
(4-(2-Chloropyrimidin-4-yl)thiophen-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: Research into potential therapeutic applications, including anticancer and antimicrobial agents, is ongoing.
Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of (4-(2-Chloropyrimidin-4-yl)thiophen-2-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe . The chloropyrimidine moiety can interact with nucleophilic sites in biological molecules, potentially leading to bioactivity .
Comparison with Similar Compounds
Similar Compounds
(4-(2-Chloropyrimidin-4-yl)phenyl)boronic acid: Similar structure but with a phenyl ring instead of a thiophene ring.
(4-(2-Chloropyrimidin-4-yl)benzyl)boronic acid: Contains a benzyl group instead of a thiophene ring.
Uniqueness
(4-(2-Chloropyrimidin-4-yl)thiophen-2-yl)boronic acid is unique due to the presence of both a thiophene ring and a chloropyrimidine moiety, which confer distinct electronic and steric properties. These features make it particularly useful in the synthesis of heterocyclic compounds and in applications requiring specific reactivity profiles .
Properties
Molecular Formula |
C8H6BClN2O2S |
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Molecular Weight |
240.48 g/mol |
IUPAC Name |
[4-(2-chloropyrimidin-4-yl)thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C8H6BClN2O2S/c10-8-11-2-1-6(12-8)5-3-7(9(13)14)15-4-5/h1-4,13-14H |
InChI Key |
XLUQMXJFDOXIHK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CS1)C2=NC(=NC=C2)Cl)(O)O |
Origin of Product |
United States |
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